

# Fitusiran for Hemophilia Patients with Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

Hemophilia A and B are X-linked bleeding disorders characterized by deficiencies in coagulation factor VIII (FVIII) and factor IX (FIX), respectively. A significant complication in the management of these disorders is the development of inhibitory alloantibodies against replacement factor concentrates, rendering standard therapies ineffective. For these patients, treatment relies on bypassing agents (BPAs) like activated prothrombin complex concentrate (aPCC) and recombinant activated factor VII (rFVIIa), which have limitations including short half-lives and variable efficacy. **Fitusiran** represents a novel therapeutic approach, utilizing a mechanism independent of FVIII or FIX replacement to rebalance hemostasis.

This technical guide provides an in-depth overview of **fitusiran**, focusing on its mechanism of action, clinical trial data in the inhibitor population, key experimental methodologies, and safety profile for an audience of researchers, scientists, and drug development professionals.

# Mechanism of Action: RNA Interference to Rebalance Hemostasis

**Fitusiran** is a subcutaneously administered small interfering RNA (siRNA) therapeutic.[1][2] It is designed to lower the levels of antithrombin (AT), a key endogenous anticoagulant that inhibits thrombin and other procoagulant enzymes.[3][4]

The core mechanism involves the following steps:

#### Foundational & Exploratory





- Targeted Delivery: Fitusiran is conjugated to a triantennary N-acetylgalactosamine (GalNAc) moiety, which facilitates targeted delivery to hepatocytes via the asialoglycoprotein receptor.
- RNA Interference (RNAi) Pathway: Once inside the hepatocyte, the fitusiran siRNA molecule is incorporated into the RNA-induced silencing complex (RISC).[6]
- mRNA Degradation: The RISC complex, guided by the fitusiran strand, binds to the
  messenger RNA (mRNA) transcript of the antithrombin gene (SERPINC1).[5][7] This binding
  leads to the catalytic cleavage and degradation of the AT mRNA.[6]
- Reduced AT Synthesis: The degradation of AT mRNA prevents its translation into protein, resulting in a significant and sustained reduction in the synthesis and secretion of AT from the liver.[6][8]
- Rebalancing Hemostasis: By lowering circulating AT levels, **fitusiran** reduces the inhibition of thrombin and Factor Xa. This leads to an increase in thrombin generation, which helps to compensate for the underlying factor deficiency and rebalance hemostasis in patients with hemophilia A or B, irrespective of inhibitor status.[3][9][10]





Click to download full resolution via product page

**Caption: Fitusiran**'s RNAi-mediated mechanism of action.



## **Clinical Efficacy in Patients with Inhibitors**

The pivotal study evaluating **fitusiran** in hemophilia patients with inhibitors is the Phase 3 ATLAS-INH trial.[1][11][12] This study demonstrated the efficacy of **fitusiran** prophylaxis compared to on-demand treatment with BPAs.

### **ATLAS-INH Study Design**

The ATLAS-INH study was a multicenter, open-label, randomized Phase 3 trial.[12][13] Male patients aged 12 years and older with severe hemophilia A or B with inhibitors were randomized in a 2:1 ratio to receive either once-monthly 80 mg subcutaneous **fitusiran** for prophylaxis or to continue with their on-demand BPA regimen for a nine-month period.[1][11] [12] The primary endpoint was the annualized bleeding rate (ABR).[11]





Click to download full resolution via product page

Caption: Workflow of the ATLAS-INH Phase 3 clinical trial.

### **Efficacy Results**

**Fitusiran** prophylaxis resulted in a statistically significant and clinically meaningful reduction in bleeding events compared to on-demand BPA treatment.[11][13] A majority of participants treated with **fitusiran** experienced zero bleeds.[12][13]

Table 1: Efficacy of Fitusiran in Patients with Inhibitors (ATLAS-INH Trial)



| Efficacy<br>Endpoint              | Fitusiran<br>Prophylaxis<br>(80 mg<br>monthly) | On-Demand<br>Bypassing<br>Agents (BPA) | Reduction with<br>Fitusiran | p-value     |
|-----------------------------------|------------------------------------------------|----------------------------------------|-----------------------------|-------------|
| Mean ABR<br>(Model-based)         | 1.7[13]                                        | 18.1[ <del>1</del> 3]                  | 90.8%[13]                   | <0.0001[13] |
| Median<br>Observed ABR            | 0.0[11][14]                                    | 16.8[11][14]                           | -                           | -           |
| Patients with Zero Treated Bleeds | 65.8% (25/38)<br>[11][12][13][14]              | 5.3% (1/19)[11]<br>[12]                | -                           | -           |
| Median<br>Spontaneous<br>ABR      | 0.0                                            | 15.7                                   | -                           | -           |

| Median Joint ABR | 0.0 | 13.8 | - | - |

ABR: Annualized Bleeding Rate. Data sourced from the ATLAS-INH Phase 3 trial results.[11] [13][14][15]

# **Pharmacokinetics and Pharmacodynamics**

**Fitusiran** exhibits dose-proportional plasma exposure with no accumulation after repeated monthly dosing.[16] Its pharmacodynamic effect, driven by liver activity, is more relevant than its plasma concentration profile.[16]

Table 2: Fitusiran Pharmacokinetic Parameters (Single Subcutaneous Dose)



| Parameter                | 20 mg Dose (Mean ± SD)                 | 50 mg Dose (Mean ± SD)   |  |
|--------------------------|----------------------------------------|--------------------------|--|
| Tmax (hours)             | 2.88 (0.5 - 4.33)[ <mark>5</mark> ][7] | 3.78 (0.42 - 11.9)[5][7] |  |
| Cmax (ng/mL)             | 34.4 (10.1)[5]                         | 84.1 (58.7)[5]           |  |
| AUC (ng·h/mL)            | 491 (83.8)[5]                          | 1290 (377)[5]            |  |
| Apparent Clearance (L/h) | 41.9 (8.39)[5]                         | 50.8 (71.1)[5]           |  |

| Half-life (hours) | 5.57 (2.36)[5][7] | 7.98 (4.74)[5][7] |

Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve. Data from single-dose studies.[5][7]

Metabolism occurs via endo- and exo-nucleases into smaller oligonucleotides.[5][7] **Fitusiran** is not a substrate for CYP450 enzymes.[5] Pharmacodynamically, once-monthly administration leads to a sustained, dose-dependent lowering of AT levels, with mean reductions reaching 80-90% from baseline, which correlates with increased thrombin generation.[8]

# Safety Profile and Risk Mitigation

The safety profile of **fitusiran** has been characterized across multiple clinical trials. The most significant identified risk is the potential for thrombotic events (TEs).[17][18]

#### **Adverse Events**

In the ATLAS-INH study, the most common treatment-emergent adverse event (TEAE) in the **fitusiran** group was increased alanine aminotransferase (ALT) in 32% of participants.[13] Suspected or confirmed thromboembolic events were reported in two participants (5%) in the **fitusiran** prophylaxis group.[13] Other reported serious adverse events (SAEs) across the clinical program have included cholecystitis, gallbladder disease, and device-related infections. [15][18][19]

Table 3: Key Safety Findings in Patients with Inhibitors (ATLAS-INH Trial)



| Adverse Event                             | Fitusiran Prophylaxis Arm<br>(N=41) | On-Demand BPA Arm<br>(N=19) |
|-------------------------------------------|-------------------------------------|-----------------------------|
| Any TEAE                                  | 92.7% (n=38)[15]                    | 57.9% (n=11)[15]            |
| Most Common TEAE                          | Increased ALT (32%)[13]             | -                           |
| Serious TEAEs                             | 17.1% (n=7)[15]                     | 26.3% (n=5)                 |
| Suspected/Confirmed Thromboembolic Events | 5% (n=2)[13]                        | 0%                          |
| TEAEs leading to Discontinuation          | 2.4% (n=1)[19]                      | 0%                          |

| Deaths | 0[13] | 0 |

TEAE: Treatment-Emergent Adverse Event; ALT: Alanine Aminotransferase. Safety population data.[13][15][19]

## **Risk Mitigation Strategies**

Following reports of thrombotic events, some of which were associated with high doses of concomitant BPAs or persistent AT reduction below 10%, several risk mitigation strategies were implemented across the **fitusiran** clinical program.[3][4]

- Antithrombin (AT)-Based Dosing Regimen: The original fixed-dose regimen (e.g., 80 mg monthly) was replaced with an AT-based dose regimen (AT-DR). This strategy aims to maintain AT activity levels within a therapeutic window of 15% to 35% to balance efficacy and thrombotic risk.[3][9][20] Dosing is initiated at 50 mg every two months and adjusted based on regular AT monitoring.[9][20]
- Breakthrough Bleed Management Guidelines: Strict guidelines were established for managing breakthrough bleeds. These guidelines recommend significantly reduced doses and frequencies of BPAs or factor concentrates to minimize the risk of over-correction and thrombosis when co-administered with fitusiran.[3][7][21][22]

Table 4: Management Guidelines for Breakthrough Bleeds with Fitusiran



| Treatment   | Recommended<br>Initial Dose | Maximum Dose   | Repeat Dosing<br>Interval        |
|-------------|-----------------------------|----------------|----------------------------------|
| aPCC        | 30 units/kg[7]              | 50 units/kg[7] | Do not repeat within 24 hours[7] |
| rFVIIa      | ≤45 mcg/kg[7]               | -              | Do not repeat within 2 hours[7]  |
| Factor VIII | 10 units/kg[7]              | 20 units/kg[7] | Do not repeat within 24 hours[7] |

| Factor IX | 20 units/kg[7] | 30 units/kg[7] | Do not repeat within 24 hours[7] |

aPCC: activated Prothrombin Complex Concentrate; rFVIIa: recombinant activated Factor VII. [7]





Click to download full resolution via product page

**Caption:** Antithrombin (AT)-based dosing algorithm for **fitusiran**.

# Key Experimental Protocols Antithrombin (AT) Activity Assay

The monitoring of AT activity is critical for the safe and effective use of **fitusiran**. The clinical development program for **fitusiran** utilized a specific laboratory assay to ensure reliable measurements, particularly at the low levels relevant to the therapeutic target.

- Assay Principle: A chromogenic anti-Xa assay is used. In this method, a known excess of
  Factor Xa (FXa) is incubated with patient plasma. The AT in the plasma forms a complex
  with and neutralizes a portion of the FXa. The residual, un-neutralized FXa is then measured
  by its ability to cleave a chromogenic substrate, which releases a colored compound (pnitroaniline). The color intensity is inversely proportional to the AT activity in the sample.[23]
- Specified Assay: The Siemens INNOVANCE® Antithrombin assay was used for all Phase 1,
   2, and 3 clinical trials of fitusiran.[23][24] This assay was selected for its high precision and reliability in the clinical decision range of 15-35% AT activity.[24][25]
- Procedure Outline:
  - Patient plasma samples are collected using standard phlebotomy techniques (citrated plasma).
  - Samples are incubated with a reagent containing an excess of human FXa.
  - A second reagent containing a chromogenic FXa substrate is added.
  - The reaction is monitored spectrophotometrically on an automated coagulation analyzer (e.g., Siemens BCS-XP System).[23]
  - The rate of color change is compared to a calibration curve to determine the AT activity, expressed as a percentage of normal.

## **Thrombin Generation Assay (TGA)**

#### Foundational & Exploratory





Thrombin generation assays were used as a pharmacodynamic endpoint to confirm the prohemostatic effect of AT lowering.

- Assay Principle: The Calibrated Automated Thrombogram (CAT) assay measures the complete time-course of thrombin generation in plasma following the initiation of coagulation.
   It provides a quantitative assessment of an individual's potential to generate thrombin.
- Specified Assay: A calibrated automated thrombogram assay (Thromboscope BV) with a fluorogenic substrate was used in clinical studies.[8]
- Procedure Outline:
  - Platelet-poor plasma is prepared from patient blood samples.
  - Coagulation is initiated by adding a trigger reagent containing a low concentration of tissue factor and phospholipids.
  - A fluorogenic substrate that is cleaved by thrombin is added simultaneously.
  - The fluorescence signal is measured over time in a fluorometer.
  - The resulting curve (the "thrombogram") is analyzed using software to calculate
    parameters such as Peak Thrombin, Endogenous Thrombin Potential (ETP), and lag time.
    In fitusiran studies, an increase in Peak Thrombin and ETP demonstrates the intended
    pharmacodynamic effect.[8]

#### Conclusion

Fitusiran offers a novel prophylactic treatment for hemophilia A and B patients with inhibitors by targeting antithrombin to rebalance hemostasis. Clinical data from the ATLAS-INH study demonstrates its ability to significantly reduce bleeding rates compared to on-demand BPA therapy. The primary safety concern, thrombotic risk, is actively managed through an antithrombin-based dosing regimen targeting a 15-35% activity window and strict guidelines for the use of hemostatic agents for breakthrough bleeds. The reliance on specific and reliable laboratory assays for AT monitoring is a critical component of its therapeutic application.

Fitusiran has the potential to address a significant unmet need in the management of this challenging patient population.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Antithrombin lowering in hemophilia: a closer look at fitusiran PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanofi Revises Fitusiran Dosing Regimen to Mitigate Risk of Vascular Thrombosis | NBDF [bleeding.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An investigational RNAi therapeutic targeting antithrombin for the treatment of hemophilia A and B PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qfitlia (fitusiran) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Targeting of antithrombin in hemophilia A or B with investigational siRNA therapeutic fitusiran—Results of the phase 1 inhibitor cohort PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Data from two Phase 3 studies demonstrating fitusiran significantly reduced bleeds in people with hemophilia A or B, with or without inhibitors, were featured at ASHâmiss plenary and late-breaking sessions [sanofi.com]
- 12. Press Release: Two fitusiran Phase 3 studies published in The Lancet and The Lancet Haematology highlight potential to address unmet needs across all types of hemophilia [sanofi.com]
- 13. Efficacy and safety of fitusiran prophylaxis in people with haemophilia A or haemophilia B with inhibitors (ATLAS-INH): a multicentre, open-label, randomised phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATLAS-INH: Fitusiran Reduces Bleeding Rates in Hemophilia A and B With Inhibitors | Cancer Nursing Today [cancernursingtoday.com]



- 15. hemophilianewstoday.com [hemophilianewstoday.com]
- 16. drugs.com [drugs.com]
- 17. Hemophilia drug fitusiran faces safety issues < Pharma < Article KBR [koreabiomed.com]
- 18. QFITLIA® (fitusiran) Safety | For US HCPs [pro.campus.sanofi]
- 19. New Results from ATLAS Phase 3 Program with Fitusiran Presented at ASH Annual Meeting 2021 Alnylam [capella.alnylam.com]
- 20. Safety and efficacy of a fitusiran antithrombin-based dose regimen in people with hemophilia A or B: the ATLAS-OLE study PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. QFITLIA® (fitusiran) Bleed Management Guidance | For US Patients [qfitlia.com]
- 23. Global Comparative Antithrombin Field Study: Impact of Laboratory Assay Variability on the Assessment of Antithrombin Activity Measurement at Fitusiran Clinical Decision-Making Points PMC [pmc.ncbi.nlm.nih.gov]
- 24. GLOBAL COMPARATIVE ANTITHROMBIN-FIELD STUDY: IMPACT OF LABORATORY ASSAY VARIABILITY ON THE ASSESSMENT OF ANTITHROMBIN ACTIVITY MEASUREMENT | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 25. INNOVANCE Antithrombin Assay Siemens Healthineers [siemens-healthineers.com]
- To cite this document: BenchChem. [Fitusiran for Hemophilia Patients with Inhibitors: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b607641#fitusiran-for-hemophilia-patients-with-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com